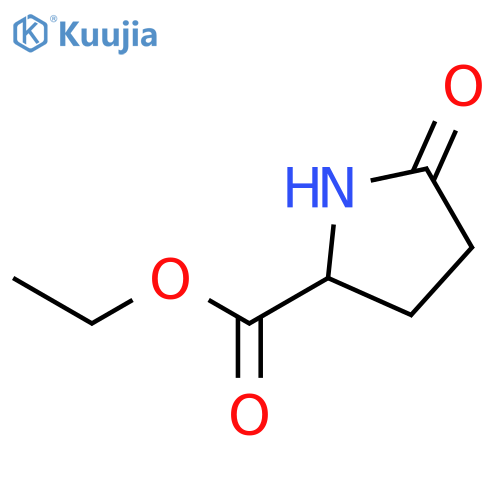Cas no 7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

7149-65-7 structure
商品名:Ethyl (2S)-5-oxopyrrolidine-2-carboxylate
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-Ethyl 5-oxopyrrolidine-2-carboxylate
- L-PYROGLUTAMIC ACID ETHYL ESTER
- Ethyl L-pyroglutamate
- (S)-(+)-5-Ethylcarboxyl-2-pyrrolidinone
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate
- (+)-L-Pyroglutamic acid ethyl ester
- ethyl (2S)-5-oxopyrrolidine-2-carboxylate
- Ethyl (S)-2-pyrrolidone-5-carboxylate
- H-Pyr-OEt
- Ethyl 5-oxo-L-prolinate
- 5-Oxo-proline ethyl ester
- L(+)-Pyroglutamic acid ethyl ester
- Ethyl pyroglutamate
- 1PS59ES316
- L-(+)-Pyroglutamic acid ethyl ester
- Ethyl pidolate
- (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester
- HY-40269
- Q-101629
- AKOS005259612
- 7149-65-7
- Ethyl (S)-2-oxopyrolidine-5-carboxylate.
- Ethyl 5-oxo-2-pyrrolidinecarboxylate
- CS-W020688
- EN300-185981
- (S)-(+)-ETHYL 2-PYRROLIDONE-5-CARBOXYLATE
- AC-708
- NSC-72279
- NSC-166529
- AKOS015909837
- ETHYL PCA [INCI]
- EINECS 230-480-9
- (S)-ethyl 5-oxopyrrolidine-2-carboxylate;H-Pyr-OEt
- Q27252722
- Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate, 98%
- PROLINE, 5-OXO-, ETHYL ESTER, L-
- L-Proline, 5-oxo-, ethyl ester
- CHEMBL4229168
- BDBM50460039
- DS-1658
- (S)-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester
- BP-12288
- (2S)-5-Oxopyrrolidine-2-carboxylic acid ethyl ester
- UNII-1PS59ES316
- ETHYL PCA
- QYJOOVQLTTVTJY-YFKPBYRVSA-N
- AQ-405/40679537
- ethyl (s)-(+)-2-pyrrolidinone-5-carboxylate
- NS00080587
- NSC 72279
- AM20100678
- DTXSID201303392
- ETHYL L-2-OXO-5-PYRROLIDINECARBOXYLATE
- ETHYL (S)-PYROGLUTAMATE
- L-Pyroglutamic acid ethyl ester, puriss., >=98.5% (sum of enantiomers, HPLC)
- A9360
- SCHEMBL905284
- NSC 166529
- pyroglutamic acid ethyl ester
- Ethyl (S)-5-oxopyrrolidine-2-carboxylate
- VAMACTIVE 47
- ETHYL L-2-PYRROLIDONE-5-CARBOXYLATE
- MFCD00064497
- DB-005490
- Ethyl (2S)-5-oxopyrrolidine-2-carboxylate
-
- MDL: MFCD00064497
- インチ: 1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
- InChIKey: QYJOOVQLTTVTJY-YFKPBYRVSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([C@]1([H])C([H])([H])C([H])([H])C(N1[H])=O)=O
計算された属性
- せいみつぶんしりょう: 157.07400
- どういたいしつりょう: 157.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- 色と性状: 白色または乳白色固体
- 密度みつど: 1.2483 (rough estimate)
- ゆうかいてん: 47-51 °C (lit.)
- ふってん: 176 °C/12 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4310 (estimate)
- PSA: 55.40000
- LogP: 0.15690
- ようかいせい: 未確定
- ひせんこうど: -3.5 º (c=5, water)
- 光学活性: [α]19/D +3.3°, c = 10 in ethanol
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
- 福カードFコード:3-10
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2929-5G |
Ethyl L-Pyroglutamate |
7149-65-7 | >98.0%(GC) | 5g |
¥60.00 | 2024-04-15 | |
| Ambeed | A242616-1kg |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 1kg |
$177.0 | 2025-02-20 | |
| abcr | AB353722-5 g |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |
7149-65-7 | 5g |
€68.30 | 2023-04-26 | ||
| Ambeed | A242616-10g |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 10g |
$5.0 | 2025-02-20 | |
| Ambeed | A242616-25g |
Ethyl (S)-5-oxopyrrolidine-2-carboxylate |
7149-65-7 | 98% | 25g |
$11.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1040677-100g |
L-Pyroglutamic acid ethyl ester |
7149-65-7 | 98% | 100g |
¥100.00 | 2024-05-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55730-100g |
L-Pyroglutamic acid ethyl ester |
7149-65-7 | 98% | 100g |
¥178.0 | 2021-09-09 | |
| Apollo Scientific | OR322668-100g |
Ethyl (S)-(+)-2-pyrrolidone-5-carboxylate |
7149-65-7 | 98+% | 100g |
£18.00 | 2025-03-21 | |
| abcr | AB353722-25 g |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate, 97%; . |
7149-65-7 | 97% | 25 g |
€82.00 | 2023-07-19 | |
| abcr | AB353722-1 kg |
Ethyl (S)-(+)-2-pyrrolidinone-5-carboxylate; 97% |
7149-65-7 | 1kg |
€714.50 | 2021-09-16 |
Ethyl (2S)-5-oxopyrrolidine-2-carboxylate 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
7149-65-7 (Ethyl (2S)-5-oxopyrrolidine-2-carboxylate) 関連製品
- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)
- 190783-99-4(Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate)
- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)
- 4931-66-2(Methyl L-pyroglutamate)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:7149-65-7)Ethyl L-pyroglutamate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7149-65-7)Ethyl (2S)-5-oxopyrrolidine-2-carboxylate

清らかである:99%
はかる:1kg
価格 ($):159.0